N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a quinoline derivative featuring a benzyloxy phenyl group at position 4, a fluorine atom at position 6, and a morpholine-4-carbonyl moiety at position 3.
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-20-6-11-25-23(16-20)26(24(17-29-25)27(32)31-12-14-33-15-13-31)30-21-7-9-22(10-8-21)34-18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJILJOGTJNHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzyloxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Morpholine Carbonylation: The morpholine carbonyl group can be introduced through an amide coupling reaction, where morpholine is reacted with a carboxylic acid derivative of the quinoline intermediate in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Dealkylation of Benzyloxy Group
The benzyloxy group undergoes acidic deprotection under HBr/acetic acid conditions, yielding a phenol derivative. This reaction is critical for generating intermediates with enhanced reactivity for downstream modifications.
Table 1: Deprotection Conditions and Outcomes
| Reagent System | Temperature | Duration | Product Yield | Source |
|---|---|---|---|---|
| 33% HBr in AcOH | Reflux | 4–6 hrs | 85–92% |
Acylation and Alkylation Reactions
The morpholine-4-carbonyl moiety is introduced via acylation. Chloroformates or acyl chlorides react with amine intermediates in the presence of bases like Cs₂CO₃.
Table 2: Acylation Parameters
| Substrate | Acylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Quinolin-4-amine | Morpholine-4-carbonyl chloride | Cs₂CO₃ | DMF | 78% |
Alkylation of the quinoline nitrogen is achieved using alkyl halides or sulfonates under similar basic conditions.
Nucleophilic Aromatic Substitution
The electron-deficient quinoline core facilitates substitution at the 6-fluoro position. Fluorine acts as a leaving group in reactions with amines or alkoxides.
Table 3: Substitution Reactions at C-6
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMSO, 80°C | 6-Piperidinoquinoline | 65% | |
| Methoxide | NaH, THF, 0°C to RT | 6-Methoxyquinoline | 72% |
Reduction of Nitro Intermediates
Early synthetic steps involve nitro-group reduction to amines using catalytic hydrogenation or Fe/HCl systems.
Table 4: Reduction Efficiency
| Reducing Agent | Catalyst/System | Substrate | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH | Nitroquinoline derivative | 95% | |
| Fe | HCl, H₂O/EtOH | Nitroquinoline derivative | 88% |
Condensation with Aldehydes
The primary amine group participates in Schiff base formation. For example, condensation with 2,6-difluorobenzaldehyde yields imine derivatives.
Table 5: Condensation Reactions
| Aldehyde | Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| 2,6-Difluorobenzaldehyde | HOAc (cat.) | Toluene | Schiff base derivative | 81% |
Cyclization Reactions
Cyclocondensation with mercaptoacetic acid forms thiazolidinone-fused quinoline systems, enhancing biological activity.
Table 6: Cyclization Parameters
| Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Mercaptoacetic acid | SiCl₄ | Reflux, 8 hrs | Thiazolidinone-quinoline | 68% |
Hydrolysis of Morpholine Carbonyl
Under strong acidic or basic conditions, the morpholine-4-carbonyl group hydrolyzes to a carboxylic acid.
Table 7: Hydrolysis Stability
| Conditions | Reagent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl, H₂O | Reflux | Quinoline-3-carboxylic acid | 60% | |
| Basic | 2M NaOH, EtOH | Reflux | Quinoline-3-carboxylic acid | 55% |
Metal Complexation
The quinoline nitrogen and morpholine oxygen serve as ligands for transition metals like Pd or Ru, enabling catalytic applications.
Table 8: Complexation Examples
| Metal Salt | Ligand Ratio | Application | Source |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | 1:2 | Cross-coupling catalysis | |
| Ru₃(CO)₁₂ | 1:1 | Reductive carbonylation |
This compound’s reactivity is leveraged in pharmaceutical development, particularly for generating analogs with optimized pharmacokinetic profiles. The fluorine atom and morpholine group enhance metabolic stability and target binding, as observed in related anticancer agents .
Scientific Research Applications
-
Anticancer Properties :
- Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit potent anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis . The specific substitution patterns in this compound may enhance its efficacy against specific tumor types.
-
Kinase Inhibition :
- The compound has been investigated for its ability to modulate protein kinase activity, which plays a crucial role in cancer progression and treatment resistance. Inhibitors targeting kinases have become pivotal in cancer therapy, and the structural features of this compound suggest it may serve as a lead compound for developing new kinase inhibitors .
- Antimicrobial Activity :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with several quinoline derivatives described in the evidence:
- Substituent Patterns: Fluorine at Position 6: Present in the target and in compounds like ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE () and N-(3-CHLORO-4-FLUOROPHENYL)-6-NITRO-7-[[(3S)-TETRAHYDRO-3-FURANYL]OXY]-4-QUINAZOLINAMINE (). Fluorine enhances metabolic stability and modulates electronic properties . Morpholine Ring: Found in N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H, ) and 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (). Morpholine improves solubility and binding affinity . Benzyloxy Phenyl Group: Similar to 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline (), where aromatic substituents enhance π-π interactions .
Table 1: Structural Comparison of Quinoline Derivatives
Physical and Chemical Properties
- Spectral Data : Similar to compounds in , the target’s ¹H NMR would show peaks for the benzyloxy aromatic protons (~6.8–7.5 ppm) and morpholine protons (~3.5–4.0 ppm) .
Biological Activity
N-[4-(Benzyloxy)phenyl]-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Morpholine ring : A six-membered ring containing one nitrogen atom, which enhances its pharmacological properties.
- Quinoline core : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
- Benzyloxy group : Contributes to the lipophilicity and may influence the compound's interaction with cellular targets.
Research indicates that this compound exhibits its biological effects primarily through modulation of protein kinase activity. This modulation can lead to alterations in cellular proliferation, apoptosis, and other critical cellular processes relevant to cancer biology.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting it interferes with key regulatory pathways in cancer cells .
- Protein Kinase Inhibition :
- Cytotoxicity Studies :
- Antiviral Potential :
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis of quinoline derivatives typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling for introducing aromatic substituents (e.g., benzyloxy groups).
- Morpholine incorporation via amidation or nucleophilic substitution, often using morpholine-4-carbonyl chloride under anhydrous conditions .
- Fluorination at the 6-position via halogen exchange (e.g., using KF in DMF) .
Purification: - Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for intermediate isolation.
- Recrystallization from ethanol or acetonitrile for final product purity (>95% by HPLC) .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms morpholine-carbonyl conformation .
Advanced: How can researchers evaluate its biological activity against kinase targets?
Methodological Answer:
- In vitro Kinase Assays:
- Use recombinant kinases (e.g., EGFR, PI3K) with ATP-competitive assays (IC50 determination via fluorescence polarization).
- Compare inhibition profiles with reference inhibitors (e.g., gefitinib for EGFR) .
- Cellular Assays:
- Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays.
- Validate target engagement via Western blotting (e.g., phosphorylation status of downstream proteins) .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Core Modifications:
- Quantitative SAR (QSAR):
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against kinase ATP pockets.
- Correlate computational data with experimental IC50 values .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Solubility Enhancement:
- Pharmacokinetic Optimization:
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability Testing:
- Plasma Protein Binding Assays:
- Use equilibrium dialysis to measure unbound fraction, which impacts in vivo activity .
- Tumor Xenograft Models:
- Compare in vitro IC50 with in vivo tumor growth inhibition (TGI) to assess translatability .
Advanced: What analytical methods are critical for detecting degradation products?
Methodological Answer:
- Forced Degradation Studies:
- LC-HRMS/MS:
Advanced: What are common synthetic challenges for scaling up this compound?
Methodological Answer:
- Key Challenges:
- Low yields in fluorination steps due to competing side reactions (e.g., dehalogenation) .
- Purification difficulties with polar intermediates (e.g., morpholine derivatives).
- Solutions:
Advanced: How to validate its target specificity in complex biological systems?
Methodological Answer:
- Chemical Proteomics:
- Use immobilized compound analogs (e.g., biotinylated derivatives) for pull-down assays.
- Identify bound proteins via mass spectrometry .
- CRISPR/Cas9 Knockout Models:
- Generate kinase-deficient cell lines to confirm on-target effects .
Advanced: What computational tools predict its metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
